2,6-Diaminohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-Hexanoic Acid Amide is an organic compound belonging to the class of alpha amino acid amides. It is a derivative of alpha amino acids and is characterized by the presence of two amino groups attached to a hexanoic acid amide backbone
Synthetic Routes and Reaction Conditions:
Direct Amide Coupling: One of the straightforward methods for synthesizing 2,6-Diamino-Hexanoic Acid Amide involves the direct coupling of carboxylic acids and amines using diphenylsilane with N-methylpyrrolidine.
Two-Step Hydrogenation: Another method involves the two-step hydrogenation of 2-oximino-6-nitrohexanamide.
Industrial Production Methods: Industrial production methods for 2,6-Diamino-Hexanoic Acid Amide typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions are crucial for efficient production.
Types of Reactions:
Oxidation: 2,6-Diamino-Hexanoic Acid Amide can undergo oxidation reactions, typically involving the amino groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the amino groups or the amide group, leading to a variety of products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Hydrogen gas (H₂) in the presence of catalysts.
Substitution Reagents: Halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted amides, reduced amines, and oxidized derivatives.
Scientific Research Applications
2,6-Diamino-Hexanoic Acid Amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,6-Diamino-Hexanoic Acid Amide involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but it is known to interact with pituitary adenylate cyclase-activating polypeptide in humans .
Comparison with Similar Compounds
Lysine: 2,6-Diamino-Hexanoic Acid Amide is structurally similar to lysine, an essential amino acid.
Alpha Amino Acid Amides: Other compounds in this class include derivatives of other amino acids, such as alanine and glycine amides
Uniqueness: What sets 2,6-Diamino-Hexanoic Acid Amide apart is its specific arrangement of amino groups and the hexanoic acid amide backbone, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2,6-diaminohexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXLAGBDJVHRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.